1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone
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Overview
Description
1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
The synthesis of 1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This method can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of enzymes or receptors involved in inflammation and pain pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
3-ethylbenzo[d]isoxazole: This compound has been studied for its potential as a BRD4 inhibitor in cancer treatment.
5-amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have shown anticonvulsant activities.
Various substituted isoxazoles: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(3-methyl-1,2-benzoxazol-5-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-9-5-8(7(2)12)3-4-10(9)13-11-6/h3-5H,1-2H3 |
InChI Key |
LJKAGRZDOCEHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C(=O)C |
Origin of Product |
United States |
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